
3-Chloro-2,6-dibromotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-dibromotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Chlorination: The dibromotoluene intermediate is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for efficient handling of hazardous reagents and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
3-Chloro-2,6-dibromotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The halogen atoms can be reduced to form less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-chloro-2,6-dibromobenzoic acid or 3-chloro-2,6-dibromobenzaldehyde.
Reduction: Products include 3-chloro-2,6-dibromobenzene.
科学研究应用
3-Chloro-2,6-dibromotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-2,6-dibromotoluene depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its halogen atoms can interact with various molecular targets, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways and targets vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Dibromotoluene: Lacks the chlorine atom at the 3 position, making it less reactive in certain substitution reactions.
3-Chloro-2,5-dibromotoluene: Has a different bromine substitution pattern, leading to different chemical properties and reactivity.
4-Chloro-2,6-dibromotoluene: The chlorine atom is at the 4 position, altering its steric and electronic properties.
Uniqueness
3-Chloro-2,6-dibromotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
属性
分子式 |
C7H5Br2Cl |
|---|---|
分子量 |
284.37 g/mol |
IUPAC 名称 |
1,3-dibromo-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChI 键 |
SDEHHDPXNATXMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



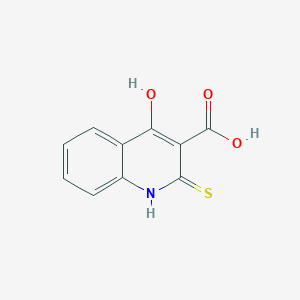
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
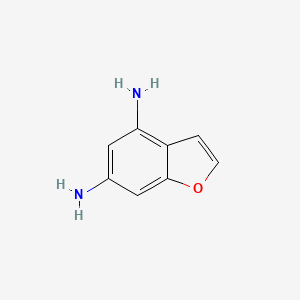
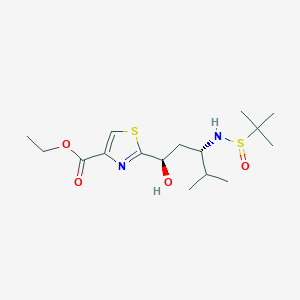
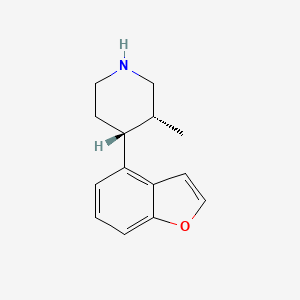
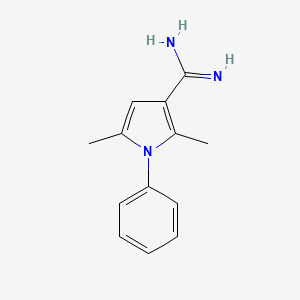
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)

